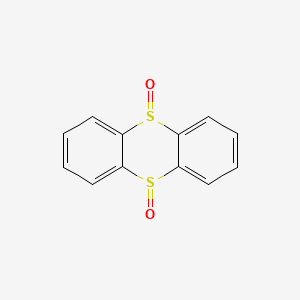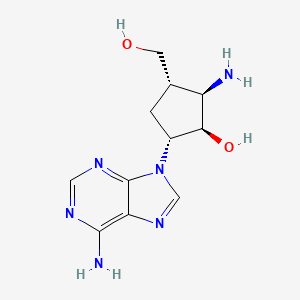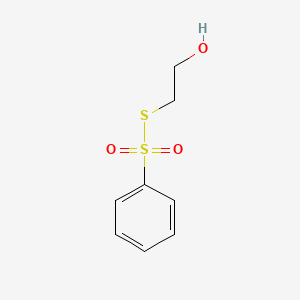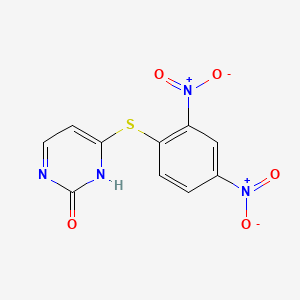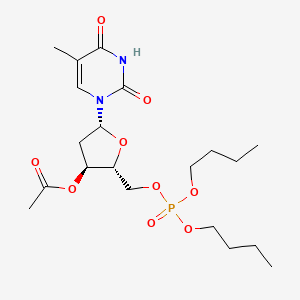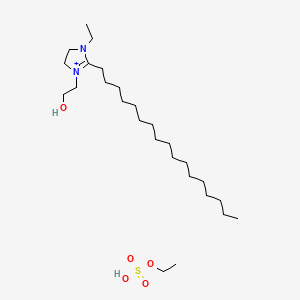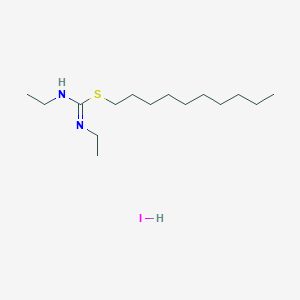
2-Decyl-1,3-diethyl-2-thiopseudourea hydriodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Decyl-1,3-diethyl-2-thiopseudourea hydriodide is a chemical compound with the molecular formula C15H32N2S.HI and a molecular weight of 400.46 g/mol It is a derivative of thiourea, characterized by the presence of a decyl group, two ethyl groups, and a thiopseudourea moiety
Vorbereitungsmethoden
The synthesis of 2-Decyl-1,3-diethyl-2-thiopseudourea hydriodide typically involves the reaction of decylamine with diethylthiocarbamoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, followed by the addition of hydriodic acid to form the hydriodide salt. The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity of the final product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the quality and consistency of the product.
Analyse Chemischer Reaktionen
2-Decyl-1,3-diethyl-2-thiopseudourea hydriodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiopseudourea group is replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2-Decyl-1,3-diethyl-2-thiopseudourea hydriodide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thiourea derivatives and other sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Wirkmechanismus
The mechanism of action of 2-Decyl-1,3-diethyl-2-thiopseudourea hydriodide involves its interaction with molecular targets such as enzymes and receptors. The thiourea moiety can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The decyl and ethyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and reach intracellular targets .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-Decyl-1,3-diethyl-2-thiopseudourea hydriodide include:
1,2-Dimethyl-2-thiopseudourea hydriodide: A thiourea derivative with similar chemical properties but different alkyl groups.
2-Benzyl-2-thiopseudourea hydrochloride: Another thiourea derivative with a benzyl group instead of a decyl group.
1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea: A compound with protective groups that can be removed under specific conditions.
The uniqueness of this compound lies in its specific alkyl groups and the hydriodide salt form, which may confer distinct chemical and biological properties compared to other thiourea derivatives.
Eigenschaften
CAS-Nummer |
63680-31-9 |
|---|---|
Molekularformel |
C15H33IN2S |
Molekulargewicht |
400.4 g/mol |
IUPAC-Name |
decyl N,N'-diethylcarbamimidothioate;hydroiodide |
InChI |
InChI=1S/C15H32N2S.HI/c1-4-7-8-9-10-11-12-13-14-18-15(16-5-2)17-6-3;/h4-14H2,1-3H3,(H,16,17);1H |
InChI-Schlüssel |
JAIFLVNGKPIMHD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCSC(=NCC)NCC.I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


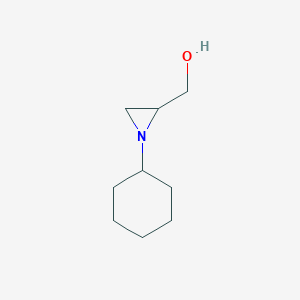
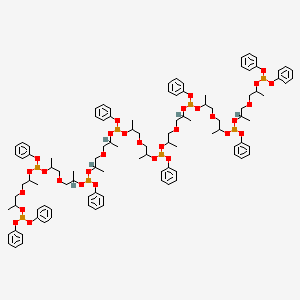
![2-ethyl-7-methoxy-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B15195217.png)
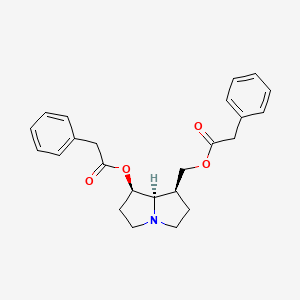

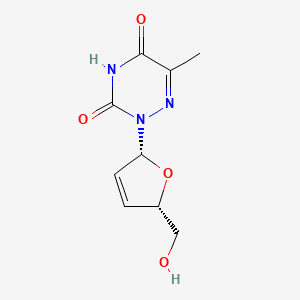
![9-chloro-2,3-dihydro-1H-chromeno[3,4-b][1,4]oxazin-5-one](/img/structure/B15195235.png)
![(E)-but-2-enedioic acid;6-ethyl-3-[3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]-5-(oxan-4-ylamino)pyrazine-2-carboxamide](/img/structure/B15195241.png)
